N'-Hydroxyacetimidamide hydrochloride
Overview
Description
N'-Hydroxyacetimidamide hydrochloride is a chemical compound that belongs to the class of amidoximes. Amidoximes are oximes in which one of the substituents is an amino group. These compounds have gained significant interest due to their ease of synthesis and their various applications in different fields such as coordination chemistry, materials chemistry, and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: N'-Hydroxyacetimidamide hydrochloride can be synthesized through the reaction of acetonitrile with hydroxylamine. This reaction typically occurs in an aqueous solution of hydroxylamine, which ranges from 30% to 70% by weight . The reaction is solvent-free and can be enhanced under ultrasonic irradiation .
Industrial Production Methods: In industrial settings, acetamidoxime hydrochloride is produced by adding acetonitrile to an aqueous hydroxylamine solution and mixing them to form acetamidoxime. This method is efficient and does not require the addition of organic solvents .
Chemical Reactions Analysis
Types of Reactions: N'-Hydroxyacetimidamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: this compound reacts with cyanamides in the presence of nickel salts to form nitrosoguanidinate complexes.
Major Products: The major products formed from these reactions include N-substituted amidoximes and nitrosoguanidinate complexes .
Scientific Research Applications
N'-Hydroxyacetimidamide hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of acetamidoxime hydrochloride involves its oxidation to release nitric oxide (NO). This process is catalyzed by hemoproteins like cytochrome P450 or horseradish peroxidase . The nitric oxide released has various biological effects, including the relaxation of aortic and tracheal rings, decrease in arterial pressure, and reduction in thrombi formation .
Comparison with Similar Compounds
Benzamidoxime: Similar to acetamidoxime, benzamidoxime is another amidoxime that releases nitric oxide upon oxidation.
1,2-Benzisoxazole-3-acetamidoxime hydrochloride: This compound has psychotropic properties and affects the central nervous system.
Uniqueness: N'-Hydroxyacetimidamide hydrochloride is unique due to its specific applications in releasing nitric oxide and its potential use in developing drug candidates with cardiotonic or antiarthritic properties . Its ease of synthesis and various industrial applications also set it apart from other similar compounds .
Properties
IUPAC Name |
N'-hydroxyethanimidamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O.ClH/c1-2(3)4-5;/h5H,1H3,(H2,3,4);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDYEHIAUKXEDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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